molecular formula C18H25N3O4 B11548994 2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N,N-diethyl-2-oxoacetamide

2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N,N-diethyl-2-oxoacetamide

Cat. No.: B11548994
M. Wt: 347.4 g/mol
InChI Key: HLJGQBKBBZQLSP-CPNJWEJPSA-N
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Description

1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N,N-DIETHYLFORMAMIDE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a prop-2-en-1-yloxy group, and a hydrazinecarbonyl group

Chemical Reactions Analysis

1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N,N-DIETHYLFORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N,N-DIETHYLFORMAMIDE can be compared with other similar compounds, such as:

These similar compounds share some structural features with 1-{N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N,N-DIETHYLFORMAMIDE but may differ in their specific applications and properties.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-N',N'-diethyloxamide

InChI

InChI=1S/C18H25N3O4/c1-5-11-25-15-10-9-14(12-16(15)24-8-4)13-19-20-17(22)18(23)21(6-2)7-3/h5,9-10,12-13H,1,6-8,11H2,2-4H3,(H,20,22)/b19-13+

InChI Key

HLJGQBKBBZQLSP-CPNJWEJPSA-N

Isomeric SMILES

CCN(CC)C(=O)C(=O)N/N=C/C1=CC(=C(C=C1)OCC=C)OCC

Canonical SMILES

CCN(CC)C(=O)C(=O)NN=CC1=CC(=C(C=C1)OCC=C)OCC

Origin of Product

United States

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